

Technical Guide: TC-E 5008 Inhibition of R132H and R132C IDH1 Mutants

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Compound of Interest

Compound Name: TC-E 5008

Cat. No.: B1681846

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This technical guide provides an in-depth overview of the inhibitory activity of **TC-E 5008** against two clinically relevant isocitrate dehydrogenase 1 (IDH1) mutants, R132H and R132C. The document details the inhibitor's potency, the experimental methodology for determining its inhibition constant (Ki), and the underlying signaling pathways affected by these IDH1 mutations.

Quantitative Inhibitory Activity

TC-E 5008 is a potent inhibitor of mutant IDH1 enzymes, demonstrating strong selectivity for the R132H and R132C variants over the wild-type (WT) enzyme. The inhibitory constants (Ki) are summarized in the table below.

Inhibitor	IDH1 Mutant	Ki Value	Wild-Type IDH1 Ki
TC-E 5008	R132H	190 nM ^[1]	12.3 μM ^[1]
TC-E 5008	R132C	120 nM ^[1]	12.3 μM ^[1]

Experimental Protocol: Determination of Ki for IDH1 Mutants

The determination of the inhibitory activity of compounds against IDH1 R132H and R132C mutants is based on the initial linear consumption of NADPH in the enzymatic reaction.^{[2][3]}

Materials:

- Purified recombinant human IDH1 (R132H or R132C) mutant enzyme
- Magnesium Chloride (MgCl₂)
- Alpha-ketoglutarate (α -KG)
- β -Nicotinamide adenine dinucleotide phosphate (NADPH)
- 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer
- **TC-E 5008** or other test inhibitors
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

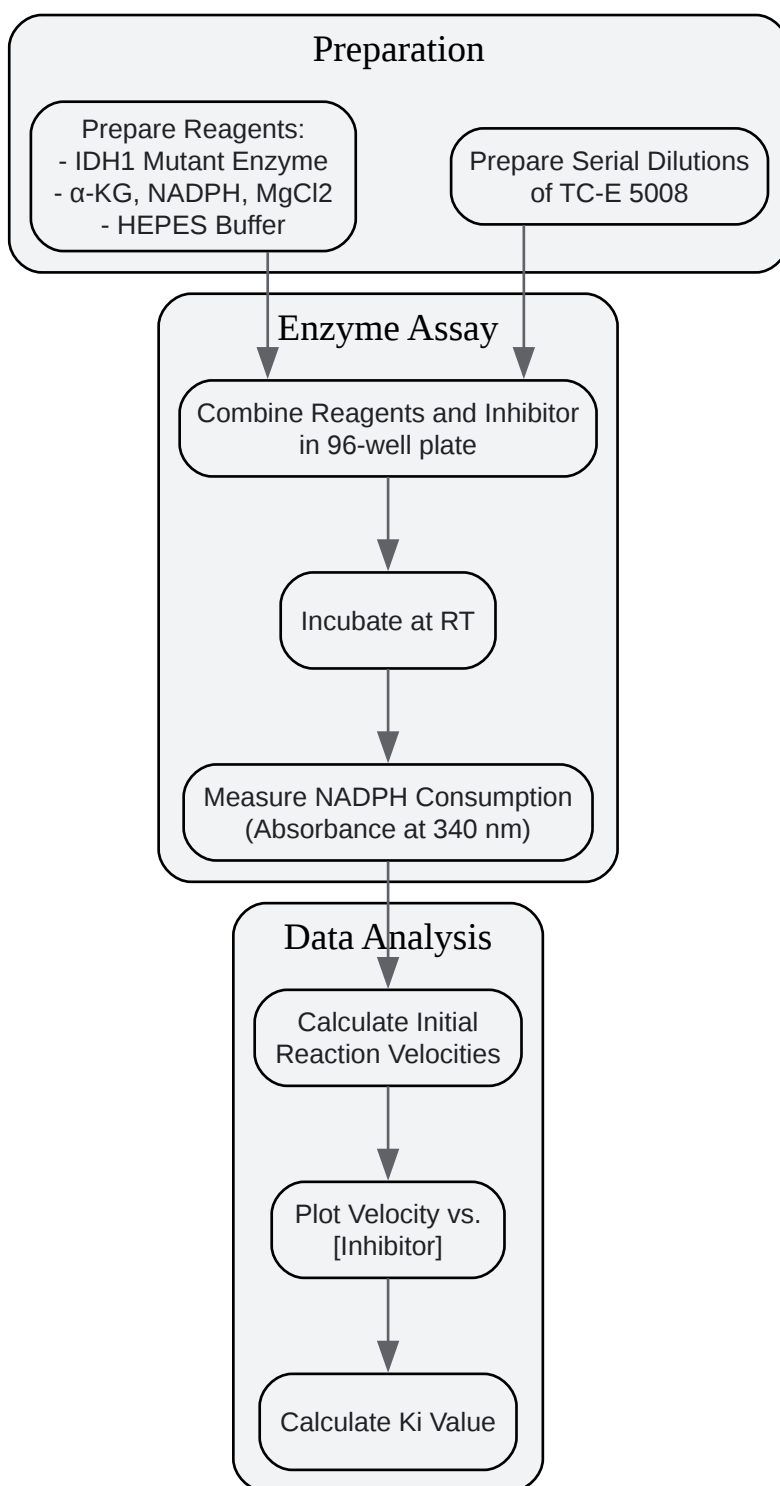
Procedure:

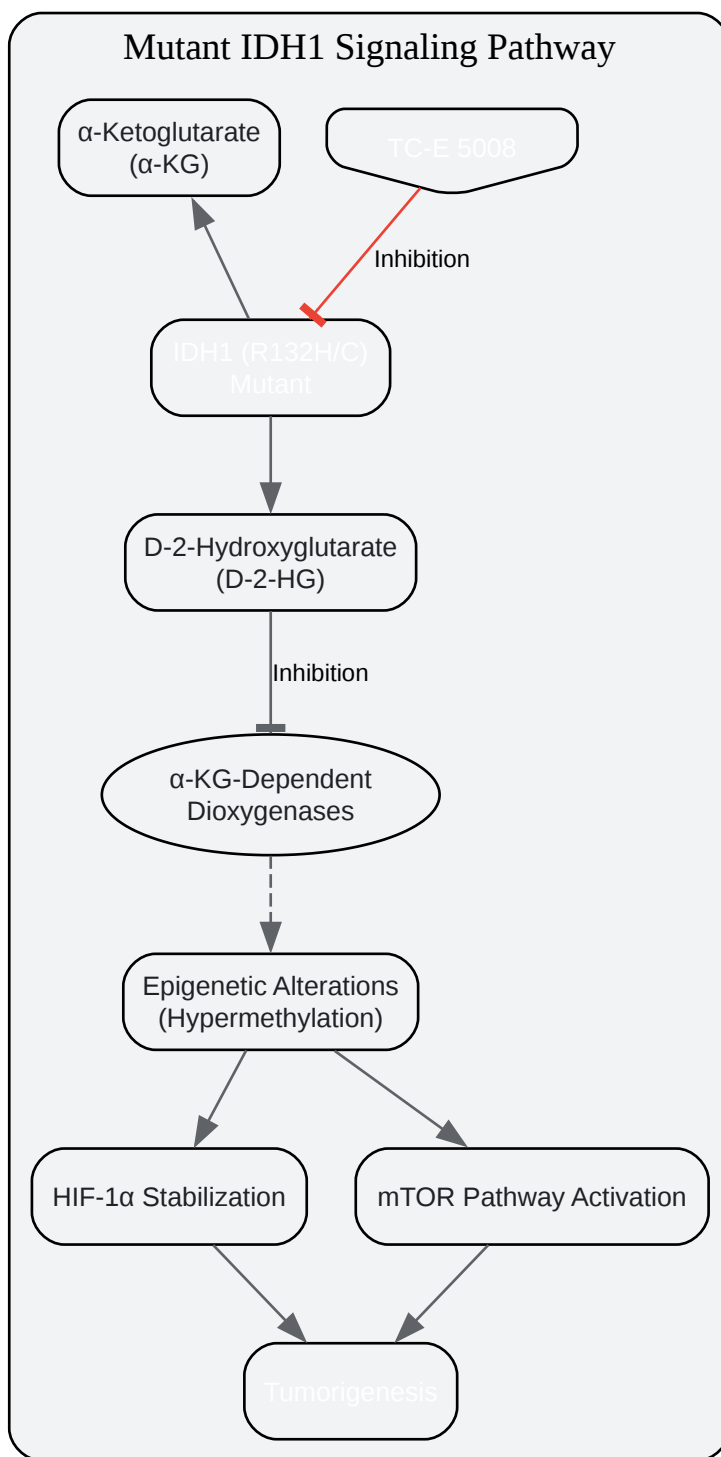
- Prepare the reaction buffer: 50 mM HEPES buffer, pH 7.5.
- Prepare the reaction mixture in a 96-well microplate:
 - 100 nM purified IDH1 mutant enzyme (R132H or R132C)
 - 4 mM MgCl₂
 - 1 mM α -KG
 - 100 μ M NADPH (a concentration significantly above the K_m for NADPH)
 - Varying concentrations of the inhibitor (**TC-E 5008**).
- Incubate the reaction mixture: The specific incubation time and temperature should be optimized to ensure the reaction is in the linear range.

- Measure NADPH consumption: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
- Calculate the initial reaction velocities from the linear phase of the absorbance change over time.
- Determine the K_i value: Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to calculate the K_i value.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the K_i value of an inhibitor against mutant IDH1.





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